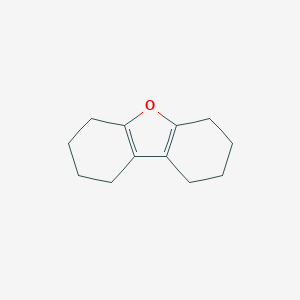
1,2,3,4,6,7,8,9-Octahydrodibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,6,7,8,9-Octahydrodibenzofuran (ODBF) is a cyclic organic compound that is commonly used in scientific research. ODBF is a colorless liquid that is soluble in water and has a characteristic odor. It is also known as 1,2,3,4,6,7,8,9-octahydro-1H-indene or 1,2,3,4,6,7,8,9-octahydrodibenzo[b,d]furan.
Wirkmechanismus
The mechanism of action of ODBF is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These enzymes and proteins are involved in inflammation and cell growth, and their inhibition by ODBF may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
ODBF has been shown to have various biochemical and physiological effects in laboratory experiments. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). ODBF has also been shown to induce apoptosis (cell death) in cancer cells and to inhibit the replication of certain viruses, such as the herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ODBF in laboratory experiments is its relatively low toxicity. It has been shown to have low acute toxicity in animal studies. However, its chronic toxicity has not been fully studied. Another advantage is its ability to penetrate cell membranes, which may contribute to its therapeutic effects. One limitation of using ODBF in laboratory experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for research involving ODBF. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. ODBF has been shown to have neuroprotective effects in animal studies, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is its potential use as an anti-cancer agent. ODBF has been shown to induce apoptosis in cancer cells, and further research is needed to determine its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of ODBF and its potential therapeutic targets.
Synthesemethoden
ODBF can be synthesized using various methods, including the Diels-Alder reaction, which involves the reaction between a diene and a dienophile. The Diels-Alder reaction between cyclopentadiene and maleic anhydride can produce ODBF. Another method involves the reduction of dibenzofuran using hydrogen gas and a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
ODBF has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential therapeutic properties, including its ability to act as an anti-inflammatory, anti-cancer, and anti-viral agent. ODBF has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
1010-77-1 |
|---|---|
Produktname |
1,2,3,4,6,7,8,9-Octahydrodibenzofuran |
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
1,2,3,4,6,7,8,9-octahydrodibenzofuran |
InChI |
InChI=1S/C12H16O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H2 |
InChI-Schlüssel |
JVIONGJDHOSXDV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)CCCC3 |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(O2)CCCC3 |
Synonyme |
1,2,3,4,6,7,8,9-Octahydrodibenzofuran |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



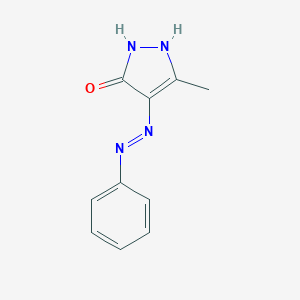

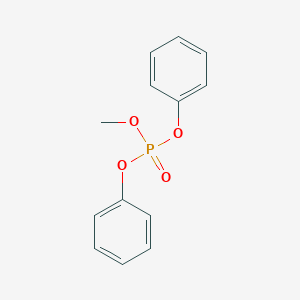
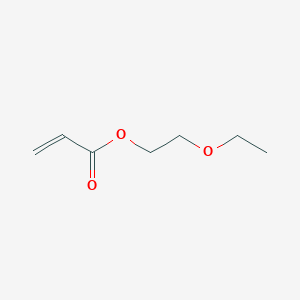
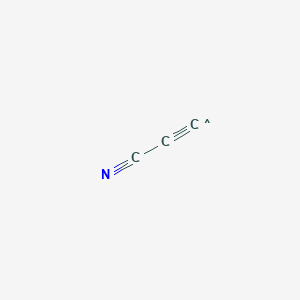
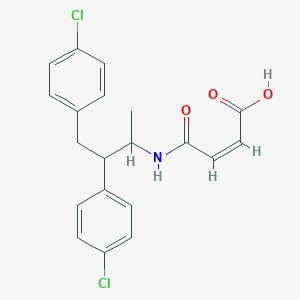
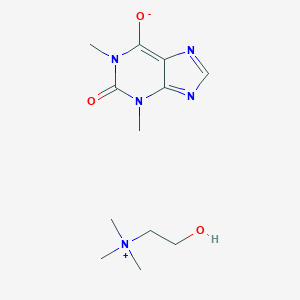
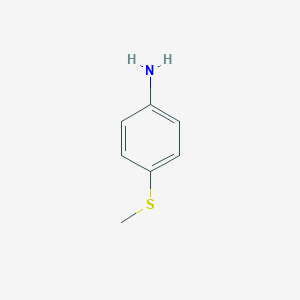
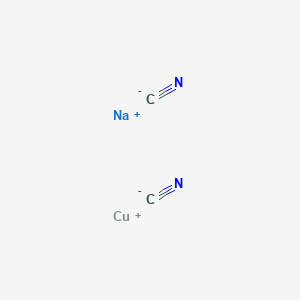
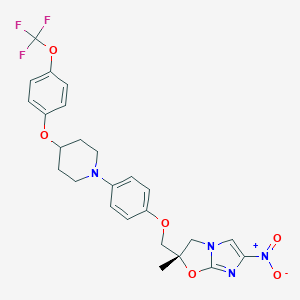
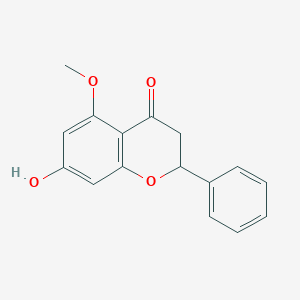
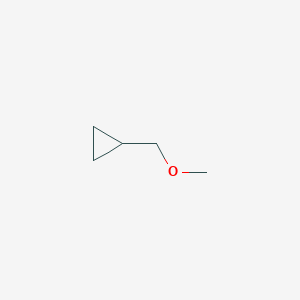
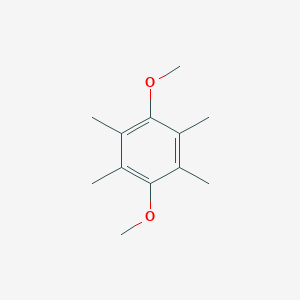
![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)